molecular formula C22H15Cl B8263502 1-(4-Chlorophenyl)-4-phenylnaphthalene

1-(4-Chlorophenyl)-4-phenylnaphthalene

Cat. No.: B8263502
M. Wt: 314.8 g/mol
InChI Key: YAFYZEIKEBHQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-phenylnaphthalene is an organic compound characterized by a naphthalene core substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-phenylnaphthalene typically involves the coupling of 4-chlorobenzene with naphthalene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorophenylboronic acid with 1-bromonaphthalene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process often includes recrystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-phenylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-4-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-phenylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary, but studies often focus on its ability to inhibit or activate specific biochemical processes .

Comparison with Similar Compounds

    1-(4-Bromophenyl)-4-phenylnaphthalene: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methylphenyl)-4-phenylnaphthalene: Contains a methyl group instead of chlorine.

    1-(4-Nitrophenyl)-4-phenylnaphthalene: Features a nitro group in place of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-4-phenylnaphthalene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl/c23-18-12-10-17(11-13-18)20-15-14-19(16-6-2-1-3-7-16)21-8-4-5-9-22(20)21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYZEIKEBHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.